molecular formula C13H18ClNO2 B1460437 Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride CAS No. 27594-60-1

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride

Cat. No.: B1460437
CAS No.: 27594-60-1
M. Wt: 255.74 g/mol
InChI Key: KFXVCIDFAVIORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride is a synthetic compound with the chemical formula C13H18ClNO2. This compound is known for its structural similarity to stimulant compounds and is primarily used as an analytical reference standard in forensic applications. It features a central phenyl ring attached to an acetate group and a pyrrolidine ring, forming a hydrochloride salt.

Scientific Research Applications

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride is widely used in scientific research due to its versatile properties:

    Chemistry: Used as an analytical reference standard for identifying unknown substances in forensic applications.

    Biology: Investigated for its potential stimulant properties and interactions with biological systems.

    Medicine: Studied for its structural similarity to known stimulants, which may have implications for drug development.

    Industry: Utilized in organic synthesis and materials science for developing new compounds and materials.

Safety and Hazards

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride is intended for research and forensic applications . It is not for human or veterinary use .

Mechanism of Action

Target of Action

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride, also known as TE48W7J3CK, primarily targets the norepinephrine and dopamine transporters . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing neuronal communication and various brain functions.

Mode of Action

This compound acts as a norepinephrine-dopamine reuptake inhibitor . It binds to the norepinephrine and dopamine transporters, blocking the reuptake of these neurotransmitters from the synaptic cleft into the presynaptic neuron. This action results in an increased concentration of norepinephrine and dopamine in the synaptic cleft, enhancing neurotransmission .

Biochemical Pathways

The inhibition of norepinephrine and dopamine reuptake can affect several biochemical pathways. Increased levels of these neurotransmitters can enhance the activation of their respective receptors, leading to changes in intracellular signaling cascades. These changes can influence neuronal excitability, synaptic plasticity, and various brain functions, including mood, reward, attention, and cognition .

Pharmacokinetics

Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

The increased neurotransmission resulting from the inhibition of norepinephrine and dopamine reuptake can lead to various molecular and cellular effects. These effects can include changes in gene expression, neuronal firing rates, and synaptic plasticity. At the behavioral level, these changes can manifest as increased alertness, mood elevation, and enhanced cognitive function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Furthermore, individual factors, including genetics, age, and health status, can influence the compound’s pharmacokinetics and pharmacodynamics .

Biochemical Analysis

Biochemical Properties

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride plays a significant role in biochemical reactions, particularly those involving neurotransmitter systems. It is structurally similar to stimulants that interact with neurotransmitter transporters, such as dopamine and norepinephrine transporters . This compound can inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. The enzymes and proteins it interacts with include dopamine transporter (DAT) and norepinephrine transporter (NET), where it binds and inhibits their function . This inhibition results in prolonged neurotransmitter activity, which is a characteristic feature of stimulant compounds.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it influences cell signaling pathways by increasing the levels of dopamine and norepinephrine . This elevation can lead to enhanced synaptic transmission and altered neuronal communication. Additionally, the compound can impact gene expression by modulating the activity of transcription factors that respond to neurotransmitter levels. Cellular metabolism is also affected, as the increased neurotransmitter activity can lead to heightened metabolic demands and changes in energy utilization within the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with neurotransmitter transporters. It acts as an inhibitor of the dopamine and norepinephrine transporters, preventing the reuptake of these neurotransmitters into presynaptic neurons . This inhibition is achieved through competitive binding at the transporter sites, which blocks the normal function of these proteins. Additionally, the compound may influence enzyme activity related to neurotransmitter synthesis and degradation, further modulating neurotransmitter levels and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, with a stability of up to five years when stored at -20°C . Its degradation products and long-term effects on cellular function are still under investigation. In vitro studies have shown that prolonged exposure to the compound can lead to adaptive changes in neurotransmitter transporter expression and function, which may influence the overall cellular response to the compound over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance locomotor activity and induce stimulant-like effects . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response, and exceeding this threshold can result in detrimental outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways related to neurotransmitter synthesis and degradation. It interacts with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are responsible for the breakdown of dopamine and norepinephrine . The compound’s influence on these enzymes can alter metabolic flux and metabolite levels, leading to changes in neurotransmitter availability and activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can cross the blood-brain barrier and accumulate in neuronal tissues, where it exerts its effects on neurotransmitter systems . The compound’s localization and accumulation are influenced by its affinity for neurotransmitter transporters and its ability to bind to cellular membranes.

Subcellular Localization

The subcellular localization of this compound is primarily within neuronal synapses, where it interacts with neurotransmitter transporters . It may also be found in other cellular compartments involved in neurotransmitter synthesis and degradation, such as synaptic vesicles and mitochondria. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target transporters to exert its inhibitory effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride typically involves the esterification of 2-phenyl-2-(pyrrolidin-1-yl)acetic acid with methanol in the presence of a strong acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted esters or amides.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate: The parent compound without the hydrochloride salt.

    Synthetic Cathinones: A group of stimulants structurally similar to cathinone, the naturally occurring stimulant found in khat plant leaves.

Uniqueness

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride is unique due to its specific structural features, including the combination of a phenyl ring, acetate group, and pyrrolidine ring forming a hydrochloride salt. This unique structure contributes to its distinct chemical and biological properties, making it valuable for research and forensic applications.

Properties

IUPAC Name

methyl 2-phenyl-2-pyrrolidin-1-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)12(14-9-5-6-10-14)11-7-3-2-4-8-11;/h2-4,7-8,12H,5-6,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXVCIDFAVIORN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001342461
Record name Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27594-60-1
Record name Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027594601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 2-PHENYL-2-(PYRROLIDIN-1-YL)ACETATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE48W7J3CK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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